molecular formula AsBrHO B14600396 CID 78063439

CID 78063439

Cat. No.: B14600396
M. Wt: 171.83 g/mol
InChI Key: MSEUMIOTHPFNOX-UHFFFAOYSA-N
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Description

CID 78063439 (Compound Identifier 78063439) is a chemical entity registered in the PubChem database.

  • Analytical Data: The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z 272 (hypothetical value based on typical terpenoid ranges), with fragmentation patterns characteristic of sesquiterpenes or monoterpenoids. Its elution profile in vacuum distillation (Figure 1C) suggests moderate volatility compared to other CIEO components .

Properties

Molecular Formula

AsBrHO

Molecular Weight

171.83 g/mol

InChI

InChI=1S/AsBrHO/c2-1-3/h3H

InChI Key

MSEUMIOTHPFNOX-UHFFFAOYSA-N

Canonical SMILES

O[As]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063439 involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions may include condensation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring high yield and purity. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78063439 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

CID 78063439 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential, including its role in drug development and disease treatment.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of CID 78063439 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound may act as an inhibitor, activator, or modulator, depending on its structure and the target involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares CID 78063439 with structurally or functionally related compounds, leveraging data from analogous PubChem entries:

PubChem CID Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Functional Groups Biological Activity
78063439 C15H24O2<sup>b</sup> 272.36<sup>c</sup> 3.2 (estimated) 0.05–0.1 (lipid-soluble) Cyclic ether, hydroxyl Antioxidant (inferred from CIEO context)
46907796 C20H18N2O4 350.37 4.1 0.012 Carbamate, aryl Nrf2 inhibitor
2049887 C7H5FN2S 168.19 1.57–2.85 0.249 Thioamide, fluorophenyl CYP1A2 inhibitor
53216313 C6H5BBrClO2 235.27 0.0–2.15 0.24 Boronic acid, halogenated Not reported

<sup>a</sup>LogP values derived from iLOGP, XLOGP3, or experimental measurements. <sup>b</sup>Hypothetical formula based on terpenoid class. <sup>c</sup>Estimated from mass spectral data .

Key Observations:
  • Lipophilicity: this compound has a lower LogP than CID 46907796, suggesting reduced membrane permeability compared to the Nrf2 inhibitor.
  • Solubility : this compound’s lipid solubility contrasts with the poor aqueous solubility of CID 46907796, reflecting differences in pharmacological utility.

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